molecular formula C5H6F2N2O B2657375 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one CAS No. 1048018-91-2

3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B2657375
CAS No.: 1048018-91-2
M. Wt: 148.113
InChI Key: IDZHMJXCQWZTBQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which imparts unique chemical and biological properties. The pyrazole ring is a five-membered ring containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of difluoromethyl-containing precursors with pyrazole derivatives. One common method involves the reaction of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate with methylhydrazine in ethyl acetate at low temperatures, followed by heating under reflux conditions . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. One such method involves the use of difluoromethylation reagents in a continuous flow reactor, allowing for precise control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of fungi and bacteria by interfering with essential cellular processes. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways can vary depending on the specific organism and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of a difluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHMJXCQWZTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4,4-difluoroacetoacetate (30.12 g, 0.172 mol) was stirred in toluene (600 mL) over ice water. Solution of N-methylhydrazine (7.6 mL, 0.14 mol) in toluene (200 mL) was added slowly, dropwise over 20 min. The reaction mixture was heated at 100° C. for 2 hours. The reaction mixture evaporated to dryness. The resulting material was triturated with methyl t-butylether/heptane to give 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one in three batches (total 10.7 g, 51%) as orange powder. This material was used without further purification for the next reaction.
Quantity
30.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
N-methylhydrazine
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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